molecular formula C8H12O3 B6208579 rac-(1R,4S,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 2763583-85-1

rac-(1R,4S,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No. B6208579
CAS RN: 2763583-85-1
M. Wt: 156.2
InChI Key:
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Description

Rac-(1R,4S,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylic acid, also known as racemic 4-methoxybicyclohexanecarboxylic acid (MBCA) is a chiral molecule with two enantiomers, (1R,4S,5R)-MBCA and (1S,4R,5S)-MBCA. It is an important chemical compound that has been widely used in the synthesis of various chiral compounds, as well as in the development of new drugs. MBCA is a versatile compound that can be used for a variety of purposes, including the synthesis of chiral compounds, the development of new drugs, and the study of biochemical and physiological effects.

Scientific Research Applications

MBCA has been widely used in scientific research due to its versatile properties. It has been used in the synthesis of chiral compounds, such as pharmaceuticals, agrochemicals, and other chemicals. It has also been used in the development of new drugs, as well as in the study of biochemical and physiological effects. Additionally, it has been used in the study of enzyme kinetics, as well as in the study of drug metabolism and pharmacokinetics.

Mechanism of Action

MBCA has been shown to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. It has been found to inhibit cytochrome P450 enzymes, which are involved in the metabolism of drugs, as well as other enzymes involved in the metabolism of fatty acids and other compounds. Additionally, MBCA has been found to interact with various receptors, such as the α-adrenergic receptor, the β-adrenergic receptor, and the muscarinic acetylcholine receptor.
Biochemical and Physiological Effects
MBCA has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the cytochrome P450 enzymes involved in the metabolism of drugs and other compounds, as well as other enzymes involved in the metabolism of fatty acids and other compounds. Additionally, MBCA has been found to interact with various receptors, such as the α-adrenergic receptor, the β-adrenergic receptor, and the muscarinic acetylcholine receptor.

Advantages and Limitations for Lab Experiments

MBCA has several advantages and limitations when used in laboratory experiments. One of its main advantages is its low cost and availability, which makes it an attractive option for researchers. Additionally, it is a versatile compound that can be used in a variety of different experiments. However, it has several limitations, such as its low solubility in aqueous solutions, its tendency to form insoluble complexes, and its potential to form toxic byproducts.

Future Directions

There are several potential future directions for the use of MBCA in scientific research. One potential direction is the development of new drugs using MBCA as a starting material. Additionally, MBCA could be used to study the biochemical and physiological effects of various compounds, as well as to study enzyme kinetics and drug metabolism. Additionally, MBCA could be used to synthesize chiral compounds for a variety of applications, such as pharmaceuticals, agrochemicals, and other chemicals. Finally, MBCA could be used to study the interaction of various receptors, such as the α-adrenergic receptor, the β-adrenergic receptor, and the muscarinic acetylcholine receptor.

Synthesis Methods

MBCA can be synthesized through a variety of methods. One of the most common methods is the Fischer indole synthesis, which involves the reaction of an aldehyde and an amine in the presence of an acid catalyst to form an indole. The indole can then be reacted with a Grignard reagent to form the desired product. Other methods include the Wittig reaction, the Aldol reaction, and the Diels-Alder reaction.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,4S,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylic acid involves the conversion of a commercially available starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-methoxyphenylacetic acid", "methyl 2-bromopropionate", "sodium hydride", "cyclopentadiene", "acetic anhydride", "pyridine", "sodium bicarbonate", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "diethyl ether", "water" ], "Reaction": [ "Step 1: Conversion of 4-methoxyphenylacetic acid to methyl (1R,4S,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate", "React 4-methoxyphenylacetic acid with methyl 2-bromopropionate in the presence of sodium hydride to form methyl (4-methoxyphenyl)acetate", "Add cyclopentadiene to the reaction mixture and heat to form the Diels-Alder adduct", "Hydrolyze the ester using hydrochloric acid to obtain the carboxylic acid", "Step 2: Conversion of methyl (1R,4S,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate to rac-(1R,4S,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylic acid", "React methyl (1R,4S,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate with acetic anhydride and pyridine to form the acetyl derivative", "Hydrolyze the acetyl derivative using sodium bicarbonate and sodium hydroxide to obtain rac-(1R,4S,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylic acid", "Purify the product using recrystallization with diethyl ether and water" ] }

CAS RN

2763583-85-1

Product Name

rac-(1R,4S,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylic acid

Molecular Formula

C8H12O3

Molecular Weight

156.2

Purity

95

Origin of Product

United States

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